8-Hydroxy Warfarin Beta-D-Glucuronide is a significant metabolite of warfarin, an anticoagulant medication widely used for the prevention of thromboembolic events. This compound results from the glucuronidation process, which is a crucial phase II metabolic pathway that enhances the solubility and excretion of lipophilic drugs. The formation of 8-hydroxy warfarin beta-D-glucuronide involves the conjugation of 8-hydroxy warfarin with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases.
The primary source of 8-hydroxy warfarin beta-D-glucuronide is the metabolism of warfarin in the liver. Warfarin itself undergoes extensive biotransformation through cytochrome P450 enzymes, particularly CYP2C9, which hydroxylates it at various positions, including the 8-position, leading to the formation of 8-hydroxy warfarin. Subsequent glucuronidation occurs via UDP-glucuronosyltransferases, which facilitate the conjugation with glucuronic acid, resulting in the beta-D-glucuronide form .
8-Hydroxy Warfarin Beta-D-Glucuronide is classified as a phase II metabolite of warfarin. It falls under the category of glucuronides, which are conjugated metabolites formed through the action of UDP-glucuronosyltransferases. This compound is also categorized as an anticoagulant metabolite, given its origin from a widely used anticoagulant drug.
The synthesis of 8-hydroxy warfarin beta-D-glucuronide can be achieved through enzymatic glucuronidation using human liver microsomes or recombinant UDP-glucuronosyltransferases. The process typically involves incubating 8-hydroxy warfarin with UDP-glucuronic acid in the presence of liver microsomes derived from human donors.
The molecular structure can be visualized using structural drawing software or databases that provide chemical structure representations, such as PubChem or ChemSpider.
The primary reaction involving 8-hydroxy warfarin beta-D-glucuronide is its formation from 8-hydroxy warfarin through glucuronidation:
This reaction is catalyzed by various isoforms of UDP-glucuronosyltransferases, with specific isoforms showing preference for different hydroxylated warfarins. The regioselectivity and enantioselectivity observed during this process are influenced by factors such as substrate concentration and enzyme affinity .
The mechanism by which 8-hydroxy warfarin beta-D-glucuronide exerts its effects is primarily related to its role in enhancing the elimination of warfarin metabolites from the body. By increasing solubility and facilitating renal excretion, this metabolite plays a crucial role in regulating anticoagulant activity.
Studies have shown that glucuronidation significantly affects pharmacokinetics by altering half-lives and clearance rates of warfarin and its metabolites . The presence of glucuronides in urine indicates effective detoxification processes occurring in vivo.
Relevant data on these properties can be sourced from chemical databases or specific studies focusing on drug metabolism and pharmacokinetics .
Glucuronidation represents a critical phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), facilitating the elimination of xenobiotics and endogenous compounds. This process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to substrates containing nucleophilic functional groups (–OH, –COOH, –NH₂, –SH), resulting in highly water-soluble glucuronides excreted via urine or bile [3] [8]. Human UGTs exhibit tissue-specific expression, with hepatic (UGT1A1, UGT1A9) and extrahepatic (UGT1A8, UGT1A10) isoforms contributing to detoxification. Notably, UGT-mediated clearance is influenced by genetic polymorphisms, drug interactions, and physiological factors (e.g., age, disease states), impacting systemic exposure to active metabolites [8].
Table 1: Key Human UGT Isoforms Involved in Hydroxywarfarin Glucuronidation
UGT Isoform | Tissue Distribution | Primary Substrates | Inhibitors/Inducers |
---|---|---|---|
UGT1A1 | Liver, Intestine | Bilirubin, Phenols | Atazanavir, Gemfibrozil |
UGT1A8 | Intestine, Stomach | 7-OH/8-OH Warfarin | Probenecid, Flavonoids |
UGT1A9 | Liver, Kidney | 8-OH Warfarin, Propofol | Diflunisal, NSAIDs |
UGT1A10 | Intestine, Colon | 4ʹ-OH/6-OH/7-OH/8-OH Warfarin | Polyvalent metal cations |
Warfarin serves as a paradigmatic probe for studying metabolic interactions due to its stereoselective metabolism and narrow therapeutic index. Cytochrome P450 (CYP) enzymes catalyze the initial hydroxylation reactions (phase I): CYP2C9 preferentially metabolizes S-warfarin to S-7-hydroxywarfarin, while CYP1A2 and CYP3A4 generate R-6-hydroxywarfarin and R-10-hydroxywarfarin, respectively [1] [2]. These monohydroxylated metabolites reach plasma concentrations up to 5-fold higher than the parent drug, enabling their efficient phase II conjugation [1]. Crucially, hydroxywarfarins exhibit distinct regiochemical properties influencing glucuronidation kinetics:
Table 2: Comparative Metabolic Fate of Major Hydroxywarfarin Metabolites
Metabolite | Primary CYP Enzyme | Plasma Abundance | Glucuronidation Efficiency |
---|---|---|---|
7-Hydroxywarfarin | CYP2C9 (S-enantiomer) | Highest | High (Km = 160–480 μM) |
10-Hydroxywarfarin | CYP3A4 (R-enantiomer) | High | Undetectable |
8-Hydroxywarfarin | CYP1A2 (R-enantiomer) | Moderate | High (Km = 59–210 μM) |
4ʹ-Hydroxywarfarin | CYP2C18/19 | Low | Moderate (Km = 320 μM) |
8-Hydroxy warfarin beta-D-glucuronide is characterized by a C8-O-glucuronide linkage confirmed via tandem mass spectrometry, with glucuronic acid conjugated to the phenolic hydroxyl group of 8-hydroxywarfarin (IUPAC: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid) [4]. This specific conjugate is generated by hepatic UGT1A9 and extrahepatic UGT1A8/1A10, exhibiting Michaelis-Menten kinetics with a Km of 59–210 μM and Vmax of 0.03–0.78 μmol/min/mg protein in human liver microsomes [3]. The metabolite’s significance is threefold:
Table 3: Enzymatic Parameters for 8-Hydroxy Warfarin Glucuronidation
Enzyme Source | Km (μM) | Vmax (μmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 59 ± 11 | 0.78 ± 0.12 | 0.0132 |
Recombinant UGT1A8 | 210 ± 40 | 0.15 ± 0.03 | 0.0007 |
Recombinant UGT1A9 | 85 ± 15 | 0.42 ± 0.08 | 0.0049 |
Recombinant UGT1A10 | 132 ± 28 | 0.23 ± 0.05 | 0.0017 |
graph LRA[S-Warfarin] -->|CYP2C9| B[7-OH-Warfarin]C[R-Warfarin] -->|CYP1A2| D[8-OH-Warfarin]D -->|UGT1A9/1A8| E[8-OH-Warfarin β-D-Glucuronide]E --> F[Biliary Excretion]E --> G[Renal Excretion]D -->|Competitive Inhibition| H[CYP2C9 Activity]E -->|Removes Inhibitor| H
Structural Insight: The C8 glucuronide linkage sterically hinders interaction with CYP2C9’s active site, abolishing 8-hydroxywarfarin’s inhibitory effects. Molecular modeling confirms hydrogen bonding between the glucuronosyl moiety and UGT1A9 residues (His35, Asp151) during catalysis [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7